N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
The compound N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide features a hybrid heterocyclic scaffold combining a pyrazole and a 1,2,4-triazole ring, linked via a sulfonamide group. Key structural elements include:
- Pyrazole core: Substituted with a difluoromethyl group at position 1 and methyl groups at positions 3 and 3.
- 1,2,4-Triazole moiety: Functionalized with a 2-chlorobenzyl group at position 1.
Properties
CAS No. |
1005630-28-3 |
|---|---|
Molecular Formula |
C15H15ClF2N6O2S |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H15ClF2N6O2S/c1-9-13(10(2)24(20-9)14(17)18)27(25,26)22-15-19-8-23(21-15)7-11-5-3-4-6-12(11)16/h3-6,8,14H,7H2,1-2H3,(H,21,22) |
InChI Key |
XLGKVUUCIYHCMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The final step involves the sulfonation of the pyrazole ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s dual-heterocyclic system distinguishes it from simpler analogs. For instance:
- Pyrazoline derivatives (e.g., compounds 1–4 in ) feature a partially saturated pyrazole ring but lack the triazole-sulfonamide linkage. These structures are primarily used in crystallographic studies rather than therapeutic applications .
- Pyrazolo[3,4-d]pyrimidine sulfonamides (e.g., Example 53 in ) incorporate a pyrimidine ring fused to pyrazole, with chromenone and fluoro substituents.
Substituent Effects
- Halogenated Groups: The 2-chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., phenyl-substituted pyrazolines in ). However, it differs from the 3-fluorophenyl and 4-bromophenyl groups in , which could alter steric bulk and electronic properties .
- Difluoromethyl vs. Alkyl Groups: The difluoromethyl substituent on the pyrazole ring may improve metabolic stability relative to ethyl or methyl groups seen in analogs like N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (). Fluorine’s electronegativity could also modulate acidity and binding interactions .
Sulfonamide Linkage
The sulfonamide group is a shared feature with Example 53 () and other derivatives in . This moiety is critical for hydrogen bonding with biological targets, such as fungal enzymes (e.g., CYP51 in azole antifungals). However, the target compound’s sulfonamide connects a pyrazole and triazole, whereas Example 53 links a pyrazolo-pyrimidine to a benzene ring, suggesting divergent target selectivity .
Molecular Weight and Lipophilicity
- The target compound’s molecular weight is likely intermediate between simpler pyrazolines (~250–350 g/mol) and bulkier derivatives like Example 53 (589.1 g/mol).
Antifungal Potential
- Triazole Antifungals : Fluconazole (mentioned in ) shares the 1,2,4-triazole motif but lacks the sulfonamide group. The target compound’s hybrid structure could confer dual mechanisms of action, combining triazole-mediated CYP51 inhibition with sulfonamide-based enzyme interference .
- Resistance Profiles : Sulfonamide-containing compounds may circumvent resistance mechanisms associated with azole antifungals, though this hypothesis requires experimental validation .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Structural Confirmation : Programs like SHELXL () are widely used for crystallographic refinement of similar compounds, suggesting applicability to the target compound’s structural analysis .
- Knowledge Gaps: Direct biological data (e.g., MIC values, toxicity profiles) are absent in the provided evidence, necessitating further in vitro and in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
